6-methoxy-1-propylquinolinium iodide

Lipophilicity Cellular Permeability Fluorescent Probe Design

6-Methoxy-1-propylquinolinium iodide (CAS 95476-02-1) is a quaternary ammonium salt of the 6-methoxyquinolinium class, bearing an N-propyl substituent and an iodide counterion. Structurally, it belongs to a family of fluorescent halide indicators but is distinguished from the widely used chloride probes SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) and MEQ (6-methoxy-N-ethylquinolinium iodide) by its uncharged, lipophilic N-alkyl chain.

Molecular Formula C13H16INO
Molecular Weight 329.18 g/mol
Cat. No. B3670300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1-propylquinolinium iodide
Molecular FormulaC13H16INO
Molecular Weight329.18 g/mol
Structural Identifiers
SMILESCCC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-]
InChIInChI=1S/C13H16NO.HI/c1-3-8-14-9-4-5-11-10-12(15-2)6-7-13(11)14;/h4-7,9-10H,3,8H2,1-2H3;1H/q+1;/p-1
InChIKeyPMHAKENVIGLOBZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1-propylquinolinium Iodide: Core Physicochemical and Structural Baseline for Procurement Evaluation


6-Methoxy-1-propylquinolinium iodide (CAS 95476-02-1) is a quaternary ammonium salt of the 6-methoxyquinolinium class, bearing an N-propyl substituent and an iodide counterion . Structurally, it belongs to a family of fluorescent halide indicators but is distinguished from the widely used chloride probes SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) and MEQ (6-methoxy-N-ethylquinolinium iodide) by its uncharged, lipophilic N-alkyl chain . Its molecular formula is C₁₃H₁₆NO⁺·I⁻, with a formula weight of 329.18 g/mol, a calculated LogP of 4.69, zero hydrogen bond donors, and a topological polar surface area of 13.1 Ų .

Why 6-Methoxy-1-propylquinolinium Iodide Cannot Be Replaced by Other 6-Methoxyquinolinium Salts


Within the 6-methoxyquinolinium indicator family, chloride sensitivity and cellular permeability are exquisitely governed by the N-substituent . Commercial probes SPQ and MEQ are optimised for aqueous solubility and intracellular chloride quenching (Stern–Volmer constant Kₛᵥ = 118 M⁻¹ for SPQ), but their permanently charged or short alkyl chains limit passive membrane diffusion [1]. The N-propyl substituent on 6-methoxy-1-propylquinolinium iodide imparts substantially higher lipophilicity (LogP 4.69 vs. MEQ LogP ≈ 1.5) , altering its partition behaviour, cellular uptake kinetics, and quenching microenvironment. Generic substitution with SPQ or MEQ therefore fails in applications requiring non-polar sample compatibility, distinct cellular distribution, or use as a synthetic intermediate for further N-alkyl derivatisation [2].

6-Methoxy-1-propylquinolinium Iodide: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


LogP-Driven Differentiation: Quantifying Lipophilicity Advantage Over MEQ (6-Methoxy-N-ethylquinolinium Iodide)

The calculated LogP of 6-methoxy-1-propylquinolinium iodide is 4.69, a value driven by the three-carbon N-propyl chain . This represents a substantial increase over the ethyl-substituted congener MEQ, whose calculated LogP is approximately 1.5–2.0 (estimated for the cation) [1]. The >2.5 log unit difference corresponds to a predicted ~300-fold higher octanol–water partition coefficient, translating into markedly different membrane permeability and intracellular accumulation profiles [2].

Lipophilicity Cellular Permeability Fluorescent Probe Design

Structure-Directing Templating Capability: Unique Application in Iodoplumbate Coordination Polymers Absent for SPQ and MEQ

N-Propylquinolinium cation (npq⁺) has been demonstrated as an effective structure-directing agent for the synthesis of novel iodoplumbate coordination polymers, yielding the compound [(npq)(PbI₃)]ₙ with distinct one-dimensional chain architecture [1]. The unfunctionalised propyl chain permits π–π stacking interactions between quinolinium rings that are critical for templating the inorganic framework. The methoxy-substituted analog 6-methoxy-1-propylquinolinium is expected to provide analogous templating behaviour with the added synthetic handle of the 6-methoxy group for post-synthetic modification, a capability absent in simple N-propylquinolinium or in the charged-tail SPQ and ester-substituted MQAE probes .

Coordination Polymer Structure-Directing Agent Iodoplumbate

Physicochemical Property Differentiation: Molecular Weight, H-Bond Profile, and Solid-State Form vs. SPQ

6-Methoxy-1-propylquinolinium iodide is supplied as a solid (free salt form) with a molecular weight of 329.18 g/mol and zero hydrogen bond donors . In contrast, SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) is an inner salt (zwitterion) with a molecular weight of 281.33 g/mol bearing a sulfonate group that introduces strong hydrogen bond acceptor and donor capacity, conferring high water solubility (>10 mM) but precluding dissolution in non-polar media . The iodide salt of the propyl analog offers superior solubility in organic solvents (chloroform, DMSO) and compatibility with anhydrous reaction conditions, critical for synthetic transformations at the quinolinium core [1].

Physicochemical Properties Formulation Salt Form

Thermal Dealkylation Pathway Distinctiveness: MS Fragment Ion Ratios vs. Isomeric 7-Methoxy Analogs

Under electron-impact mass spectrometry conditions, N-alkyl 6-methoxyquinolinium iodides undergo competing O-demethylation and N-dealkylation, with the ratio governed by the resonance stabilisation of the resulting ions [1]. For 6-methoxy-1-propylquinolinium iodide, the predominant pathway is O-demethylation (loss of methyl radical from the methoxy group) yielding a resonance-stabilised 6-hydroxyquinolinium ion, whereas the isomeric 7-methoxy derivative preferentially undergoes N-dealkylation [1]. This positional selectivity provides an analytical fingerprint for distinguishing 6-methoxy from 7-methoxy isomers, a quality control parameter relevant for batch certification and impurity profiling [2].

Mass Spectrometry Thermal Stability Dealkylation

High-Value Application Scenarios for 6-Methoxy-1-propylquinolinium Iodide Based on Evidence-Verified Differentiation


Intracellular Chloride Imaging in Lipophilic Environments

The LogP of 4.69 enables passive diffusion across lipid bilayer membranes without the need for hypotonic shock or pinocytosis, making this compound suitable for chloride sensing in intact tissue slices, airway surface liquid, or lipid-rich compartments where SPQ and MEQ show poor loading . Its fluorescence is quenched by Cl⁻ via a collisional mechanism shared by all 6-methoxyquinolinium indicators, and calibration can be performed using ionophore-based clamping protocols .

Synthetic Intermediate for Cyanine Dyes and Functionalised Quinolinium Probes

The 6-methoxy group provides a site for electrophilic substitution, while the N-propyl chain maintains solubility in organic solvents required for further synthetic elaboration. N-Alkylquinolinium salts are established precursors for pentamethine cyanine dyes and styryl dyes, and the propyl analog offers a balance of reactivity and steric accessibility that differs from methyl or ethyl quaternary salts .

Structure-Directing Agent for Halide Perovskite and Coordination Polymer Synthesis

Based on the demonstrated templating capability of N-propylquinolinium in iodoplumbate frameworks, 6-methoxy-1-propylquinolinium iodide can serve as a dual-function structure-directing agent and methoxy-functionalised building block for hybrid organic–inorganic materials. The methoxy substituent introduces a potential coordination site or post-synthetic modification handle not available in simple N-alkylquinolinium cations .

Analytical Reference Standard for Positional Isomer Identification

The distinct EI-MS fragmentation pattern—predominantly O-demethylation for the 6-methoxy isomer versus N-dealkylation for the 7-methoxy isomer—provides a diagnostic tool for analytical method validation and batch purity assessment. Procurement of the pure 6-methoxy-1-propylquinolinium iodide enables laboratories to establish certified reference chromatograms and mass spectra for regulatory compliance testing of quinolinium-derived products .

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